

1-Morpholin-4-ylacetone CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Morpholin-4-ylacetone**

Cat. No.: **B1337898**

[Get Quote](#)

An In-depth Technical Guide to 1-Morpholin-4-ylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Morpholin-4-ylacetone** (CAS Number: 6704-35-4), a morpholine derivative of interest in chemical synthesis and potentially in drug discovery. This document details its chemical properties, synthesis, and potential applications, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Chemical Properties

1-Morpholin-4-ylacetone, also known as 1-(4-Morpholinyl)acetone or N-(2-oxopropyl)morpholine,[1] is a ketone derivative of morpholine. Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	6704-35-4	[1] [2]
Molecular Formula	C ₇ H ₁₃ NO ₂	[1] [2]
Molecular Weight	143.18 g/mol	[2]
Boiling Point	Not explicitly available in searched literature.	
Melting Point	Not explicitly available in searched literature.	
Density	Not explicitly available in searched literature.	
Solubility	Not explicitly available in searched literature.	

Synonyms: 1-(4-Morpholinyl)acetone, 1-(Morpholin-4-YL)propan-2-one, 1-Morpholinopropan-2-one.[\[2\]](#)

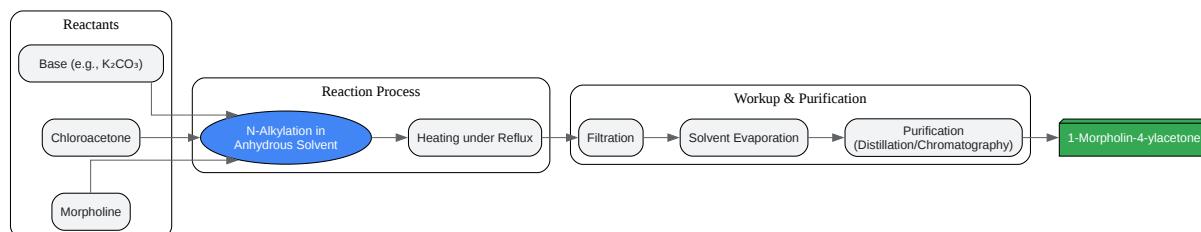
Synthesis of 1-Morpholin-4-ylacetone

The primary synthetic route to **1-Morpholin-4-ylacetone** is through the nucleophilic substitution reaction of morpholine with a haloketone, typically chloroacetone. This reaction is a standard alkylation of a secondary amine.

Experimental Protocol: Synthesis via Alkylation of Morpholine

This protocol is a generalized procedure based on common organic synthesis techniques for the N-alkylation of amines.

Materials:


- Morpholine
- Chloroacetone

- Anhydrous potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Standard laboratory glassware for reaction, workup, and purification
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1 equivalent) in the chosen anhydrous solvent.
- Add the base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the solution.
- To this stirring suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **1-Morpholin-4-ylacetone**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

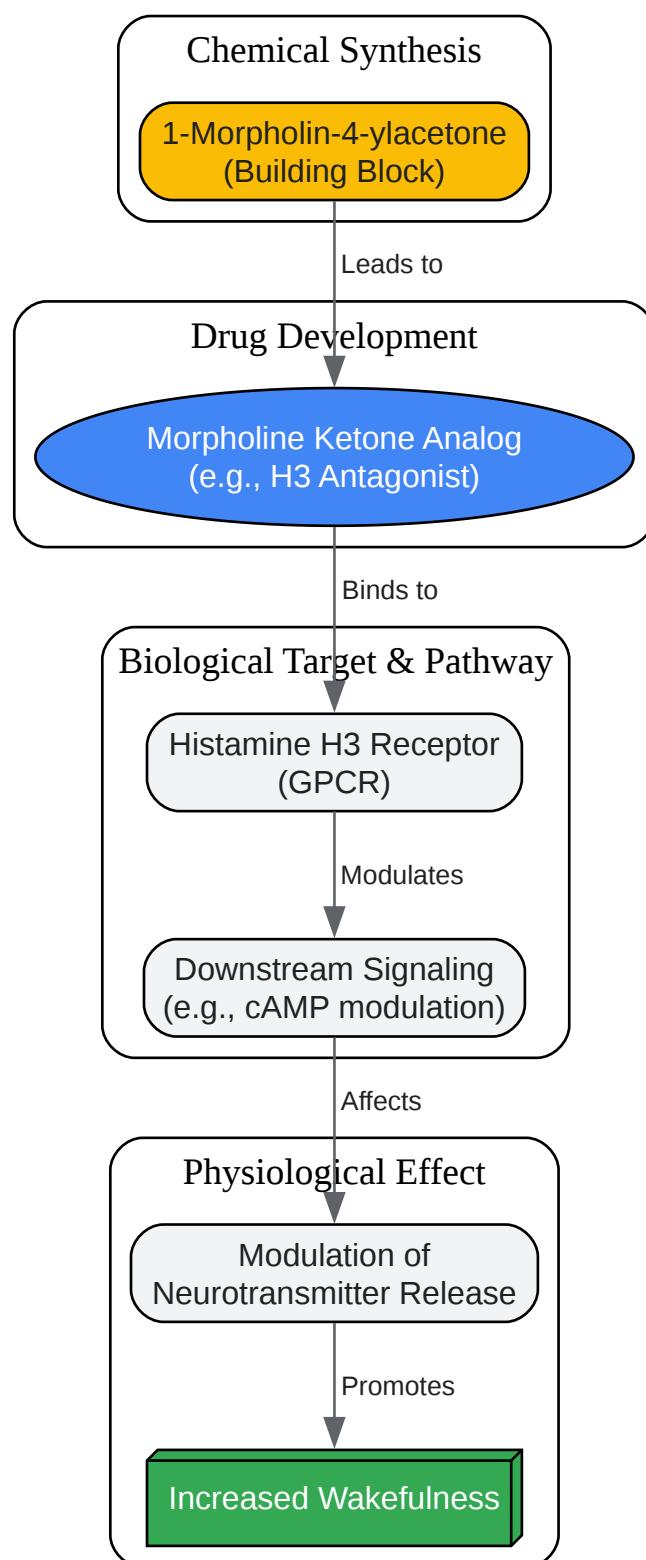
A diagram illustrating the general synthetic workflow for **1-Morpholin-4-ylacetone**.

Spectral Data

While specific experimental spectra for **1-Morpholin-4-ylacetone** are not readily available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

- **¹H NMR:** Protons on the morpholine ring would appear as multiplets, typically in the range of 2.5-3.8 ppm. The methylene protons adjacent to the nitrogen and the ketone would likely be a singlet around 3.2-3.5 ppm, and the methyl protons of the acetone moiety would be a singlet around 2.1 ppm.
- **¹³C NMR:** The carbonyl carbon would be expected to appear significantly downfield (>200 ppm). The carbons of the morpholine ring would appear in the range of 45-70 ppm.
- **IR Spectroscopy:** A strong characteristic absorption band for the ketone carbonyl group (C=O) would be expected around 1715 cm⁻¹. C-N and C-O stretching vibrations of the morpholine ring would also be present.

- Mass Spectrometry: The molecular ion peak $[M]^+$ would be observed at $m/z = 143$. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the morpholine ring.


Biological Activity and Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. Morpholine-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Specifically, novel morpholine ketone analogs have been investigated as potent histamine H3 receptor inverse agonists with wake-promoting activity. While **1-Morpholin-4-ylacetone** itself was not the lead compound in these studies, its structural motif is relevant to this class of biologically active molecules. This suggests that **1-Morpholin-4-ylacetone** could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of central nervous system disorders.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly elucidated for **1-Morpholin-4-ylacetone**, its potential as a precursor for histamine H3 receptor antagonists suggests a possible, indirect involvement in modulating histamine-mediated signaling in the central nervous system. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters.

[Click to download full resolution via product page](#)

A conceptual diagram of the potential role of **1-Morpholin-4-ylacetone** in drug discovery.

Conclusion

1-Morpholin-4-ylacetone is a readily synthesizable compound with potential as a versatile intermediate in organic and medicinal chemistry. While detailed experimental data on its physical properties and biological activity are limited in publicly available literature, its structural relationship to known bioactive morpholine ketones suggests its utility as a scaffold for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS 6704-35-4 | 1-Morpholin-4-ylacetone - Synblock [synblock.com]
- To cite this document: BenchChem. [1-Morpholin-4-ylacetone CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337898#1-morpholin-4-ylacetone-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com